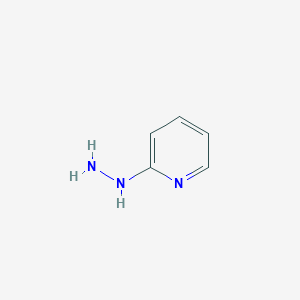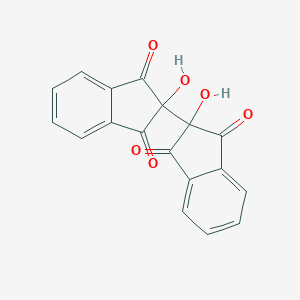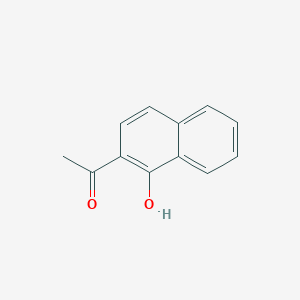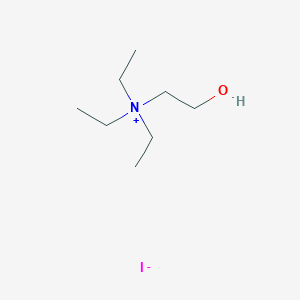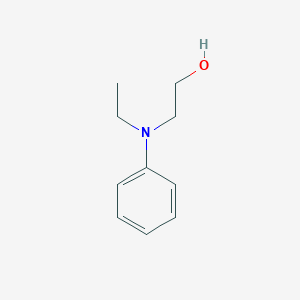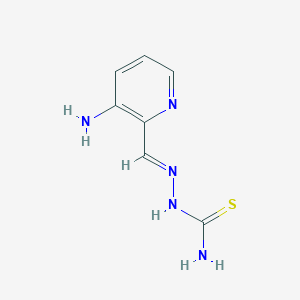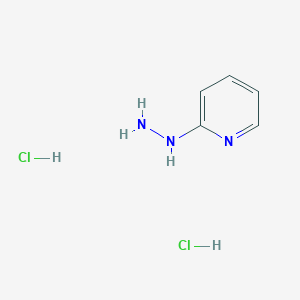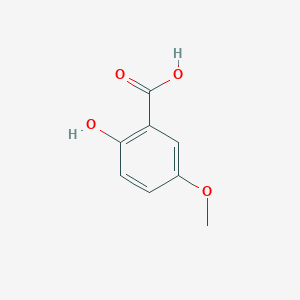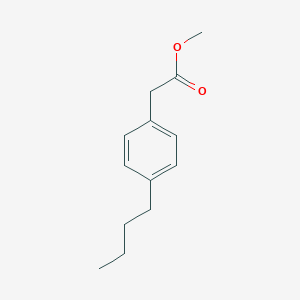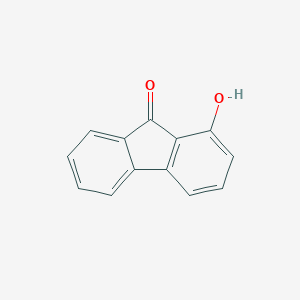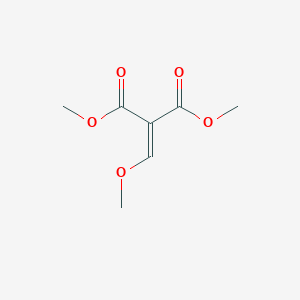
Dimethyl methoxymethylenemalonate
Übersicht
Beschreibung
Dimethyl methoxymethylenemalonate (DMOMM) is a synthetic, non-toxic and non-volatile organic compound used for a variety of applications in the fields of chemistry, biochemistry, and medicine. DMOMM is a versatile compound with a wide range of applications, including synthesis and research applications. DMOMM is a safe, non-toxic, and non-volatile compound, making it a suitable choice for laboratory experiments and research.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrones
Dimethyl methoxymethylenemalonate is used in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones through a process involving addition–elimination reactions with benzyl ketone derivatives, followed by acid-catalyzed condensation reactions. This synthesis method is applicable to various α-pyrones and yields good to excellent results (Miura et al., 2013).
2. Anticancer Potency
Research has identified the anticancer potency of dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, a compound found in Kombucha. The in-silico analysis using molecular docking, drug likeness profile, and ADMET test suggests that this compound is safe for consumption and capable of suppressing cancer cells (Taupiqurrohman et al., 2022).
3. Organic Synthesis
This compound is used in organic synthesis. For example, its utilization in the inverse-electron-demand Diels–Alder reaction leads to the production of compounds like methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate (Boger & Mullican, 2003).
4. Synthesis of Stable Phosphorus Ylides
The compound reacts with triphenylphosphine in the presence of activated acetylenes to produce stable phosphorus ylides, which are valuable in various chemical synthesis processes (Yavari & Karimi, 2007).
5. Antimicrobial Applications
This compound is a starting material in the synthesis of novel 2-pyridones containing a sulfonamide moiety, which are expected to have antimicrobial properties (El-Mariah & Nassar, 2008).
6. Electrochemical Cyclization
It is used in the electrochemical cyclization of dimethyl aminomalonates, a process that involves the formation of carbon-carbon bonds and has applications in various chemical syntheses (Okimoto et al., 2006).
7. Condensation Reaction Studies
This compound plays a role in the Claisen condensation of methyl acetate and dimethyl carbonate, leading to insights into the synthesis of dimethyl malonate (Zheng et al., 2018).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Dimethyl methoxymethylenemalonate were not found in the available resources, it is a useful synthetic intermediate used in the preparation of various compounds . Therefore, its future directions could involve its use in the synthesis of new compounds and materials.
Wirkmechanismus
Target of Action
Dimethyl methoxymethylenemalonate, also known as Dimethyl 2-(methoxymethylene)malonate, is a synthetic intermediate
Mode of Action
The exact mode of action of this compound is not well-documented. As a synthetic intermediate, it likely interacts with other compounds to form new chemical structures. The specifics of these interactions would depend on the particular synthesis process in which it is used .
Biochemical Pathways
As a synthetic intermediate, it is involved in the synthesis of various compounds, including (phenoxyethoxy)quinolones with antimalarial activities and bicyclic pyridones
Result of Action
As a synthetic intermediate, its primary role is in the synthesis of other compounds, and the resulting effects would likely depend on the specific compounds being synthesized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed, dry environment at room temperature to maintain its stability . Additionally, it should avoid contact with oxidizing agents and acids .
Eigenschaften
IUPAC Name |
dimethyl 2-(methoxymethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZTBSULNJWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176925 | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22398-14-7 | |
| Record name | 1,3-Dimethyl 2-(methoxymethylene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22398-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can Dimethyl methoxymethylenemalonate undergo?
A1: this compound is a highly reactive molecule capable of participating in various reactions, including:
- Inverse-Electron-Demand Diels–Alder reactions: This compound acts as an electron-deficient diene in these reactions. For example, it reacts with 1,1-Dimethoxyethylene to yield 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene. []
- Cycloaddition Reactions: this compound readily undergoes cycloadditions with cyclic imidates like 2-benzyl-5,6-dihydro-4H-1,3-oxazines. This reaction proceeds through an enamine-mediated pathway and leads to the formation of fused heterocycles like methyl (6-oxo-3,4-dihydro-2H-pyrrolo[2,1-b]-1,3-oxazin-7-ylidene)acetates. []
Q2: Can you provide an example of how this compound is used in the synthesis of heterocyclic compounds?
A2: A study showcased the synthesis of pyrido[2,1-b]-1,3-oxazine derivatives. [] this compound reacted with various 2-benzyl-5,6-dihydro-4H-1,3-oxazines (cyclic imidates). This reaction, proceeding through an N,C-tautomerization of the imidate, yielded methyl 6-oxo-3,4-dihydro-2H,6H-pyrido[2,1-b]-1,3-oxazine-7-carboxylates. This highlights the utility of this compound in constructing complex heterocyclic scaffolds.
Q3: What is the role of this compound in the synthesis of α-pyrones?
A3: this compound plays a crucial role in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones. [] It reacts with benzyl ketone derivatives through an addition-elimination sequence. Subsequent acid-catalyzed condensation of the resulting intermediate leads to the formation of the desired α-pyrones. This method is particularly valuable for preparing diverse α-pyrones with various substituents, demonstrating the versatility of this compound in synthetic applications.
Q4: Are there any safety concerns associated with using this compound?
A4: While the provided articles do not delve deep into specific safety data for this compound, one article mentions "pressure reactions, explosive" and the use of "resealable glass tube for pressure reactions" within its keywords. [] This suggests potential hazards associated with the compound, particularly when used in reactions involving pressure. Therefore, it is crucial to consult the Safety Data Sheet (SDS) for this compound and handle it with appropriate safety precautions in a well-ventilated laboratory setting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

